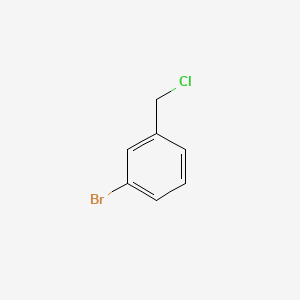

3-Bromobenzyl chloride

描述

3-Bromobenzyl chloride (C₇H₆BrCl) is a benzyl halide derivative characterized by a bromine atom at the meta position of the aromatic ring and a chloromethyl group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. For example, it is used in the synthesis of histone deacetylase (HDAC) inhibitors like YF479, which exhibit antitumor activity , and in the preparation of pyrethroid insecticide intermediates via copper-catalyzed coupling reactions . Its structural features—a reactive benzyl chloride group and an electron-withdrawing bromine substituent—make it valuable for alkylation and cross-coupling reactions .

属性

IUPAC Name |

1-bromo-3-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKGXKYEWBGQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335148 | |

| Record name | 3-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-77-4 | |

| Record name | 3-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromobenzyl chloride can be synthesized through various methods. One common approach involves the bromination of 3-(chloromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Types of Reactions: 3-Bromobenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(hydroxymethyl)-1-bromobenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

- 3-(Hydroxymethyl)-1-bromobenzene

- 3-(Bromomethyl)benzoic acid

- 3-(Chloromethyl)benzene

科学研究应用

Organic Synthesis

3-Bromobenzyl chloride serves as an important building block in organic chemistry. It is utilized in the synthesis of various organic compounds due to its reactivity:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it useful for creating more complex molecules. For instance, it can react with amines to form benzyl amines, which are valuable intermediates in pharmaceutical synthesis.

- Formation of Benzyl Derivatives : It is often used to introduce benzyl groups into molecules, which can enhance the biological activity of compounds.

Pharmaceutical Applications

The pharmaceutical industry exploits this compound for its role in drug development:

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound exhibit anticancer properties. For example, modifications of this compound have led to the development of potential therapeutic agents against various cancers.

- Antimicrobial Compounds : The compound has been investigated for its antimicrobial activity, leading to the synthesis of new antibiotics and antifungal agents.

Material Science

In material science, this compound is used in the production of polymers and other materials:

- Polymerization Initiators : It can act as an initiator in radical polymerization processes, contributing to the formation of polymers with specific properties.

- Modification of Surfaces : The compound is employed to modify surfaces of materials to enhance their properties, such as adhesion and hydrophobicity.

Case Study 1: Synthesis of Benzylamine Derivatives

A study demonstrated the use of this compound in synthesizing benzylamine derivatives through nucleophilic substitution with various amines. The resulting compounds exhibited promising biological activities, highlighting the utility of this compound in drug discovery.

Case Study 2: Development of Anticancer Agents

Research focused on modifying this compound led to the creation of a series of compounds that showed significant cytotoxicity against cancer cell lines. This study emphasized the compound's potential as a precursor for developing novel anticancer therapies.

作用机制

The mechanism of action of 3-Bromobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the chloromethyl group are both reactive sites, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

相似化合物的比较

Comparison with Similar Compounds

The reactivity, applications, and physical properties of 3-bromobenzyl chloride are influenced by its halogen substituents (Br, Cl) and their positions. Below is a detailed comparison with structurally related benzyl halides:

Reactivity

Halogen Effects :

- 3-Bromobenzyl bromide (C₇H₆Br₂): The bromine atom in the benzyl group enhances leaving-group ability, making it more reactive than its chloride counterpart in nucleophilic substitutions. For instance, 3-bromobenzyl bromide is used in alkylation reactions with hydrazides under controlled addition over 12 hours , whereas chlorides may require harsher conditions.

- 3-Chlorobenzyl chloride (C₇H₆Cl₂): Less reactive due to the poorer leaving-group ability of Cl compared to Br. This is evident in synthetic routes where bromides are preferred for faster kinetics .

- For example, para-substituted benzyl halides may direct electrophilic substitutions differently in subsequent reactions .

Data Table: Key Comparisons of Benzyl Halides

生物活性

3-Bromobenzyl chloride (CAS: 932-77-4) is an organobromine compound known for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including toxicity, pharmacological effects, and relevant case studies.

- Molecular Formula : C₇H₆BrCl

- Molecular Weight : 205.48 g/mol

- Boiling Point : 118–119 °C (at 18 mmHg)

- Melting Point : 32.5 °C

- Density : 1.608 g/cm³

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential therapeutic applications. Its structure allows it to interact with various biological systems, leading to both beneficial and harmful effects.

Toxicity

This compound is classified as hazardous, with specific risks associated with skin and eye contact. The compound can cause severe burns and damage upon exposure:

- Hazard Statements :

- H314: Causes severe skin burns and eye damage.

- H318: Causes serious eye damage.

The compound's toxicity profile indicates that it may induce irritation and sensitization reactions upon repeated exposure. Animal studies have shown that brominated compounds can lead to developmental toxicity and other systemic effects, including neurological symptoms such as agitation and memory loss .

Pharmacological Effects

Research indicates that this compound may exhibit antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The compound's mechanism of action is thought to involve disruption of microbial cell membranes .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several brominated compounds, including this compound. Results showed significant inhibition of growth against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Neurotoxicity Assessment : In a controlled study involving rodent models, exposure to high doses of brominated compounds resulted in behavioral changes consistent with neurotoxicity. Symptoms included hyperactivity and impaired cognitive function, correlating with elevated blood levels of bromide .

- Developmental Toxicity : Research has documented cases where maternal exposure to brominated compounds during pregnancy led to fetal abnormalities in animal models. These findings raise concerns about the safety of using such compounds in therapeutic settings during pregnancy .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the following table:

常见问题

Basic Research Questions

Q. What are the critical physical and chemical properties of 3-Bromobenzyl chloride, and how do they influence experimental handling?

- Key Properties :

- Density: 1.5±0.1 g/cm³

- Boiling Point: 245.5±15.0 °C

- Melting Point: 32.5°C

- Molecular Formula: C₇H₆BrCl

- Vapour Pressure: 0.0±0.5 mmHg at 25°C .

- Methodological Guidance :

- Due to its moderate boiling point, reactions involving this compound should be conducted under controlled heating (e.g., reflux conditions). Its low vapour pressure reduces inhalation risks but requires sealed systems to prevent decomposition. Use inert atmospheres (N₂/Ar) to avoid moisture sensitivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) :

- Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats .

- Handling Precautions :

- Avoid skin/eye contact; use fume hoods for ventilation. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Storage :

- Store in cool (<25°C), dry, UV-protected environments. Use amber glass containers to prevent photodegradation .

Q. How is this compound typically synthesized, and what are common intermediates?

- Synthetic Routes :

- Alkylation : Reacting phenolic compounds (e.g., 3-hydroxybenzoic acid) with this compound in the presence of K₂CO₃/NaI yields intermediates for further functionalization .

- Halogen Exchange : Substitution reactions using thionyl chloride (SOCl₂) or PCl₃ to convert benzyl alcohols to chlorides .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (Exact Mass: 203.934128) to distinguish from brominated analogs (e.g., 3-Bromobenzyl bromide) .

- Purity Analysis :

- HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for alkylation using this compound to minimize by-products?

- Catalytic Systems :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (H₂O/DCM) to enhance reactivity .

- Solvent Effects :

- Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may increase side reactions; dichloromethane balances reactivity and selectivity .

- Temperature Control :

- Moderate heating (50–70°C) avoids decomposition while ensuring complete conversion .

Q. What strategies mitigate contamination risks when using this compound in multi-step syntheses?

- Purification Steps :

- Column chromatography (silica gel, hexane/EtOAc eluent) removes unreacted starting materials .

- Inert Atmospheres :

- Schlenk lines or gloveboxes prevent hydrolysis of the benzyl chloride group .

- By-product Tracking :

- Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediates (e.g., benzyl alcohols) .

Q. How do researchers address discrepancies in reported melting points or reactivity data for this compound?

- Data Validation :

- Cross-reference peer-reviewed studies (e.g., Journal of Organic Chemistry) and databases like Reaxys for consensus values .

- Experimental Replication :

- Reproduce synthesis under standardized conditions (e.g., anhydrous solvents, controlled humidity) to isolate compound-specific properties .

- Advanced Characterization :

- Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirmation of halogen positioning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。